molecular formula C3H5ClF2 B122421 1-Chloro-2,2-difluoropropane CAS No. 420-99-5

1-Chloro-2,2-difluoropropane

Cat. No.: B122421
CAS No.: 420-99-5
M. Wt: 114.52 g/mol
InChI Key: OOXYGJSMTMPTFW-UHFFFAOYSA-N
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Description

1-Chloro-2,2-difluoropropane is an organic compound with the molecular formula C3H5ClF2. It is a colorless liquid at room temperature and is primarily used in industrial applications. This compound is known for its unique chemical properties, making it a valuable substance in various fields, including chemistry and industry .

Preparation Methods

1-Chloro-2,2-difluoropropane can be synthesized through several methods. One common synthetic route involves the fluorination of chloropropane using hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to produce significant quantities of the compound .

Chemical Reactions Analysis

1-Chloro-2,2-difluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,2-difluoropropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2,2-difluoropropane involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved in its reactions are influenced by the presence of other reagents and the specific environment in which the reactions occur .

Comparison with Similar Compounds

1-Chloro-2,2-difluoropropane can be compared with other similar compounds, such as:

  • 1-Chloro-1,2-difluoropropane
  • 1-Chloro-2,2,3-trifluoropropane
  • 1-Chloro-1,2,2,2-tetrafluoroethane

These compounds share similar chemical structures but differ in the number and position of fluorine and chlorine atoms. The unique properties of this compound, such as its reactivity and stability, make it distinct from these related compounds .

Properties

IUPAC Name

1-chloro-2,2-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2/c1-3(5,6)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXYGJSMTMPTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194811
Record name Propane, 1-chloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-99-5
Record name 1-Chloro-2,2-difluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-chloro-2,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-chloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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